5-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine
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Overview
Description
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of dimethoxymethyl and dimethylphosphoryl groups attached to the pyridine ring, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the dimethoxymethyl and dimethylphosphoryl groups. One common method involves the use of dimethylphosphoryl chloride and dimethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes involved in various biochemical processes. This modification can alter the activity of these proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide: A phosphorylated nitrone used for spin trapping of radicals.
Pyridinium salts: Known for their wide range of applications in materials science and biological research.
Uniqueness: 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2648962-76-7 |
---|---|
Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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